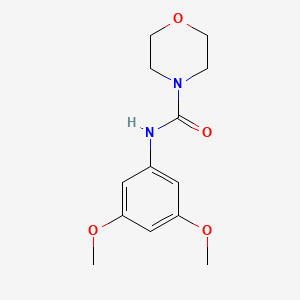![molecular formula C18H20N4OS B5518005 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13578245 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Research has shown that compounds structurally related to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide exhibit promising antibacterial and antifungal properties. For instance, a study by Palkar et al. (2017) describes the synthesis and antibacterial evaluation of similar compounds demonstrating effectiveness against Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells (Palkar et al., 2017). Additionally, Hassan (2013) reported on the synthesis of related pyrazoline derivatives with notable antibacterial and antifungal activity (Hassan, 2013).
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally akin to this compound. For example, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles that showed significant anti-tumor activity against hepatocellular carcinoma (Gomha et al., 2016). Additionally, compounds with similar structures have been shown to exhibit anti-tumor effects in various cell lines, as discussed by Yoshida et al. (2005) (Yoshida et al., 2005).
Anti-Tuberculosis Activity
A notable application of compounds related to this compound is in the treatment of tuberculosis. For instance, a study by Jeankumar et al. (2013) found that thiazole-aminopiperidine hybrid analogs were effective inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antiviral Activity
Compounds structurally similar to this compound have also been studied for their antiviral properties. For example, Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles that showed significant activity against the H5N1 influenza virus (Hebishy et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12(8-15-9-13(2)21-22-15)19-18(23)16-11-24-17(20-16)10-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMAGKIKNUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

